Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Description
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB, CAS 79060-88-1) is a lipophilic sodium salt of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion (TFPB⁻). NaTFPB is widely employed as a weakly coordinating anion (WCA) in organometallic catalysis, electrochemical sensors, and photochromic materials due to its exceptional stability, low nucleophilicity, and ability to stabilize cationic intermediates .
Key applications include:
- Catalysis: NaTFPB facilitates chloride abstraction in gold(I) and iridium complexes, enabling the generation of reactive cationic species for alkene hydroamination and alkyne cycloaddition reactions .
- Electrochemistry: As a lipophilic anionic site in ion-selective electrodes (ISEs), NaTFPB enhances sodium ion detection limits and reduces sensor preconditioning times .
- Photochemistry: TFPB⁻ forms ion-pair charge-transfer complexes with viologens, enabling reversible photoreduction in polymer films .
Properties
IUPAC Name |
sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.Na/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGMONZOZHXAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H12BF24Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635585 | |
| Record name | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
886.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79060-88-1 | |
| Record name | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate can be synthesized using boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . The reaction typically involves the following steps:
Formation of the Grignard Reagent: 3,5-bis(trifluoromethyl)phenylmagnesium iodide is prepared by reacting 3,5-bis(trifluoromethyl)iodobenzene with magnesium in anhydrous ether.
Reaction with Boron Trifluoride: The Grignard reagent is then reacted with boron trifluoride to form the desired this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a precursor to synthesize other tetrakis[3,5-bis(trifluoromethyl)phenyl]borate-based reagents.
Catalysis: It is widely used as a catalyst in the cyclopolymerization of functionalized trienes.
Stabilization of Cationic Complexes: This compound is used to generate and stabilize cationic electrophilic metal alkyl complexes.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Analytical Chemistry
Ion-Selective Electrodes:
NaBArF24 is widely used as a cation exchanger in ion-selective electrodes (ISEs). The compound's lipophilic nature enhances the selectivity and sensitivity of these electrodes for various cations. Studies have shown that electrodes incorporating NaBArF24 exhibit improved performance metrics compared to traditional ion-exchangers, such as better response times and lower detection limits .
Solvent Extraction:
The compound serves as an additive in solvent extraction processes, facilitating the separation of cations from aqueous solutions. Its lipophilicity allows it to form stable complexes with target cations, improving extraction efficiency. This application is particularly valuable in environmental chemistry for the removal of heavy metals from contaminated water sources .
Catalysis
Phase-Transfer Catalysis:
NaBArF24 acts as an anionic phase-transfer catalyst (PTC) in organic synthesis. It enhances the rate of reactions involving ionic reactants by transferring them from an aqueous phase to an organic phase. This application has been utilized in various synthetic pathways, including the synthesis of pharmaceuticals and agrochemicals .
Asymmetric Synthesis:
The compound has been employed in asymmetric hydrogenation reactions, where it plays a crucial role in facilitating enantioselective transformations. For instance, NaBArF24 has been used successfully in the synthesis of chiral compounds through copper-catalyzed C-H insertion reactions .
Case Study: Asymmetric Hydrogenation
In a notable study, researchers utilized NaBArF24 to achieve high enantioselectivity in the hydrogenation of prochiral substrates. The reaction conditions were optimized to yield up to 95% ee (enantiomeric excess), demonstrating the effectiveness of NaBArF24 as a catalyst in asymmetric synthesis .
Material Science
Polymer Membranes:
NaBArF24 is incorporated into polymeric membranes for sensor applications due to its ability to enhance ionic conductivity and selectivity. These membranes are crucial for developing advanced sensors capable of detecting specific ions in complex matrices .
Data Tables
| Application | Description | Benefits |
|---|---|---|
| Ion-Selective Electrodes | Used as a cation exchanger in ISEs | Improved selectivity and sensitivity |
| Solvent Extraction | Facilitates separation of cations from aqueous solutions | Enhanced extraction efficiency |
| Phase-Transfer Catalysis | Catalyzes organic reactions by transferring ionic reactants | Increased reaction rates |
| Asymmetric Synthesis | Aids in enantioselective transformations | High enantiomeric excess |
| Polymer Membranes | Enhances ionic conductivity and selectivity in sensor membranes | Better performance in sensor applications |
Mechanism of Action
The mechanism by which sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate exerts its effects involves its ability to act as a highly lipophilic anion. This property allows it to stabilize cationic species and facilitate various chemical transformations. The molecular targets and pathways involved include the stabilization of cationic electrophilic metal alkyl complexes and the catalysis of polymerization reactions .
Comparison with Similar Compounds
(a) Potassium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (KTFPB)
- Structure : KTFPB shares the TFPB⁻ anion but replaces Na⁺ with K⁺.
- Properties : KTFPB exhibits lower solubility in water compared to NaTFPB due to potassium's larger ionic radius, making it preferable for precipitating cationic species in synthetic protocols .
- Applications : Used in ISEs for potassium detection, though NaTFPB outperforms KTFPB in sodium-selective membranes due to ion-specific lipophilicity .
(b) Sodium Tetrakis(4-chlorophenyl)borate (NaTPB)
- Structure : Replaces trifluoromethyl groups with chlorophenyl substituents.
- Properties : NaTPB has reduced lipophilicity and electrochemical stability compared to NaTFPB, as trifluoromethyl groups enhance anion delocalization and resistance to hydrolysis .
- Applications : NaTPB is less effective in high-performance ISEs, where NaTFPB's superior ion selectivity and lower interference from divalent cations (e.g., Ca²⁺) are critical .
(c) Tetrabutylammonium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TBATFPB)
- Structure : Features a bulky tetrabutylammonium (TBA⁺) counterion.
- Properties: TBATFPB is highly soluble in nonpolar solvents, unlike NaTFPB, which favors polar media. This solubility difference is exploited in phase-transfer catalysis .
- Applications : TBATFPB stabilizes cationic intermediates in organic synthesis but is less effective in electrochemical sensors due to TBA⁺ interference in ion-exchange processes .
Performance Metrics in Ion-Selective Electrodes
Notes:
(a) Gold(I) Catalysis
NaTFPB generates cationic gold(I) complexes (e.g., [Au(NCMe)₂]⁺) for [2+2] cycloadditions. In contrast, NaBArF⁴⁻ (tetrakis[aryl]borate with bulkier substituents) shows slower reaction kinetics due to steric hindrance .
Biological Activity
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, commonly referred to as NaBArF or BARF, is a notable compound in coordination chemistry and catalysis due to its unique properties. This article delves into the biological activity of NaBArF, exploring its synthesis, applications, and relevant case studies that highlight its significance in various biochemical contexts.
NaBArF has the chemical formula and is characterized by a tetrahedral geometry around the central boron atom, surrounded by four aromatic 3,5-bis(trifluoromethyl)phenyl groups. This structure contributes to its non-coordinating nature, making it useful in applications where minimal interaction with metal centers is desired .
The synthesis of NaBArF typically involves treating Grignard reagents derived from 3,5-bis(trifluoromethyl)phenyl halides with sodium tetrafluoroborate. The reaction can be summarized as follows:
This method allows for the efficient production of the compound in a controlled environment .
1. Catalytic Applications
NaBArF has been extensively studied for its role as a catalyst in various organic reactions. Its ability to act as a non-coordinating anion allows it to facilitate reactions without interfering with the metal center involved in catalysis. For instance, it has been used successfully in the deprotection of acetal or ketal-protected carbonyl compounds, demonstrating significant catalytic efficiency under mild conditions .
2. Electrochemical Sensors
Recent studies have explored the use of NaBArF in electrochemical sensors. For example, it has been incorporated into membrane electrodes for detecting pharmaceutical bitterness and other chemical parameters. The presence of NaBArF enhances the sensitivity and selectivity of these sensors by providing a stable environment for ion exchange processes .
Table 1: Performance Metrics of NaBArF-based Electrochemical Sensors
| Parameter | Value |
|---|---|
| Linear Range (TMA) | 10 µM to 100 mM |
| Sensitivity (mV/decade) | -26.6 ± 0.5 |
| Reversibility | Fully reversible signals |
Case Study 1: Deprotection Reactions
In a study focusing on the deprotection of protected carbonyls using NaBArF, researchers demonstrated that benzaldehyde could be synthesized from 2-phenyl-1,3-dioxolane within five minutes at 30°C using NaBArF as a catalyst. This rapid reaction underscores the compound's potential utility in synthetic organic chemistry .
Case Study 2: Sensor Development
A recent development involved creating a wearable microneedle sensor that utilized NaBArF for continuous monitoring of pH levels and carbonate ions in interstitial fluid (ISF). The sensor showed close-to-Nernstian slopes and demonstrated reliability across varying concentrations, indicating that NaBArF can enhance sensor performance significantly .
Q & A
Q. How is Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate synthesized, and what are the critical purification steps?
The compound is synthesized via the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium iodide with boron trifluoride (BF₃) in diethyl ether, followed by sodium salt precipitation . Critical purification steps include rigorous drying under vacuum to remove residual ethers and moisture, as well as verifying water content (<5 mol%) using Karl Fischer titration. NaBARF’s sensitivity to hydrolysis necessitates storage in anhydrous conditions under inert gas .
Q. What are the primary applications of this compound in organic synthesis and material science?
- Phase-transfer catalysis : Facilitates reactions like N- and C-nitrosation by stabilizing cationic intermediates in low-polarity solvents .
- Ion-selective membranes : Incorporated into poly(vinyl chloride) (PVC) matrices (e.g., 28.03 wt% loading) to enhance cation selectivity, particularly for hydrophobic ions .
- Grignard reagent stabilization : Acts as a co-catalyst to improve reactivity and stability in organometallic syntheses .
Q. What safety protocols and storage conditions are recommended for handling this compound?
- Storage : Keep in a dark, sealed container at room temperature (20–25°C) with desiccants. Classified as a flammable solid (WGK 3) .
- Safety : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Rinse exposed areas with water immediately (R36/37/38, R20/21/22) .
Advanced Research Questions
Q. How does this compound enhance signal intensity in negative ion mode ESI-MS, and what methodological optimizations are required?
The borate anion exhibits exceptional collisional stability (100% survival yield at –50 eV) and high signal intensity (332% relative to sodium dodecylsulfate) due to its weakly coordinating, hydrophobic fluorinated aryl groups . Methodological considerations:
Q. What is the mechanistic role of this borate as a counterion in asymmetric catalysis, and how can reaction conditions be optimized?
As a weakly coordinating anion, it stabilizes cationic metal complexes (e.g., Ir, Cu) while minimizing ion-pairing effects, enhancing enantioselectivity. Example applications:
- Iridium-catalyzed hydrogenation : Achieves 98% ee and 10,000 TON for N-arylimine reductions when paired with (Sc,Rp)-DuanPhos ligands .
- Copper-catalyzed aldol reactions : Adding 30 mol% NaBARF increases yield from 66% to 93% by accelerating charge separation in the transition state . Optimization : Screen solvent polarity (e.g., CH₂Cl₂ vs. THF) and anion concentration (10–30 mol%) to balance activity and selectivity.
Q. How can researchers resolve contradictions in collisional stability data between fluorinated borates and sulfonates in mass spectrometry?
While NaBARF shows 100% survival yield at –50 eV, bis(nonafluoro-1-butane)sulfonimidate degrades to 72.6% under identical conditions . To address discrepancies:
- Compare fragmentation pathways via tandem MS/MS.
- Correlate stability with computed anion binding energies (DFT) and solvent coordination effects.
- Validate using reference standards (e.g., sodium dodecylsulfate) for signal normalization .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
